

CAY10506: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CAY10506

Cat. No.: B052001

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10506 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitization. This technical guide provides an in-depth overview of **CAY10506**, including its chemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their investigation of **CAY10506** and its potential therapeutic applications.

Chemical Information

Chemical Structure and Properties

CAY10506, with the chemical name N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide, is a synthetic small molecule. Its chemical structure is characterized by a thiazolidinedione (TZD) headgroup, a central phenoxy ethyl linker, and a dithiolane pentanamide tail.

Chemical Structure:

Table 1: Chemical and Physical Properties of **CAY10506**

Property	Value
CAS Number	292615-75-9
Molecular Formula	C ₂₀ H ₂₆ N ₂ O ₄ S ₃
Molecular Weight	470.6 g/mol

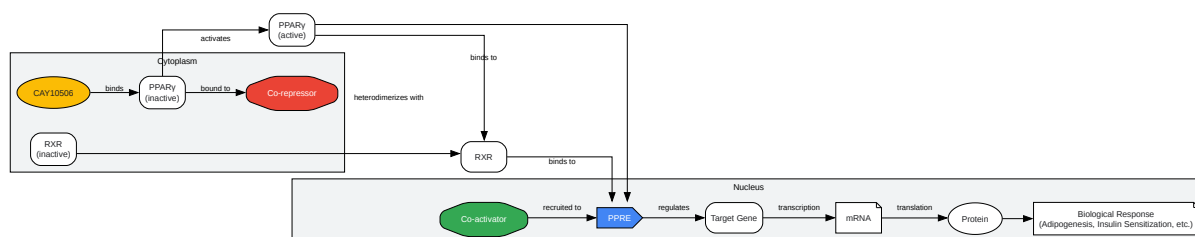
Mechanism of Action: PPAR γ Agonism

CAY10506 functions as a selective agonist for PPAR γ . The primary mechanism of action for PPAR γ agonists involves the regulation of gene expression.

The PPAR γ Signaling Pathway

The Peroxisome Proliferator-Activated Receptor gamma (PPAR γ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon binding by an agonist such as **CAY10506**, PPAR γ undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR γ -RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various physiological processes, including:

- Adipogenesis: Differentiation of preadipocytes into mature adipocytes.
- Lipid Metabolism: Regulation of fatty acid storage and transport.
- Glucose Homeostasis: Enhancement of insulin sensitivity.
- Inflammation: Transrepression of pro-inflammatory genes.



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PPAR γ Signaling Pathway

Quantitative Data

Currently, publicly available, specific quantitative data for **CAY10506**, such as its binding affinity (K_i or K_a) and functional potency (EC_{50}), is limited. Researchers are encouraged to perform dose-response studies and binding assays to determine these values in their specific experimental systems. The EC_{50} value for transactivation of human PPAR γ has been reported to be in the micromolar range.

Table 2: Representative Quantitative Data for PPAR γ Agonists (for reference)

Parameter	Description	Typical Range for TZD-class agonists
K_i / K_a	Binding affinity constant, indicating the strength of binding to PPAR γ .	Nanomolar to low micromolar
EC ₅₀	Half-maximal effective concentration in a functional assay (e.g., transactivation assay).	Nanomolar to low micromolar
IC ₅₀	Half-maximal inhibitory concentration in a competitive binding assay.	Nanomolar to low micromolar

Experimental Protocols

The following are generalized protocols for key experiments used to characterize PPAR γ agonists like **CAY10506**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

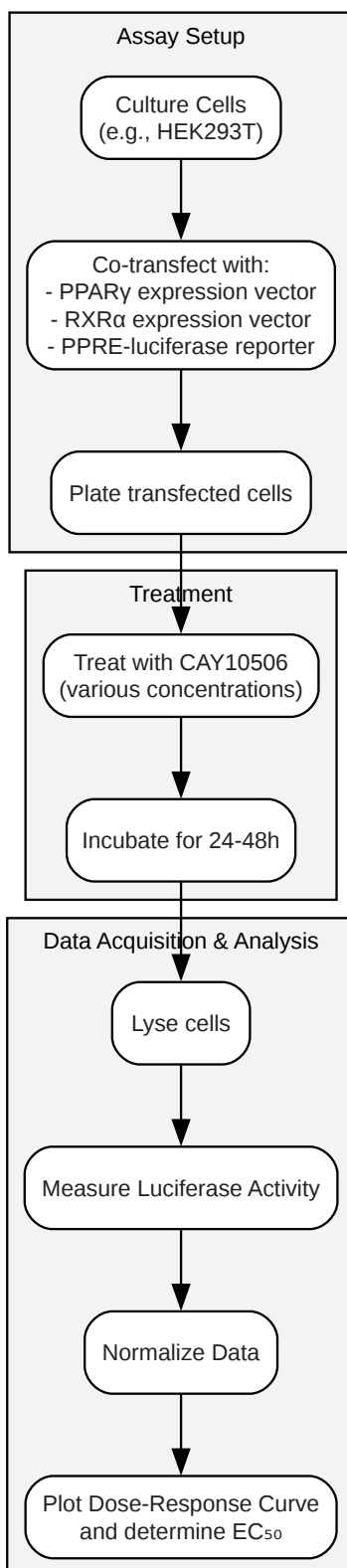
PPAR γ Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate PPAR γ and induce the expression of a reporter gene under the control of a PPRE.

Methodology:

- Cell Culture and Transfection:
 - Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.
 - Co-transfect cells with a PPAR γ expression vector, an RXR α expression vector, and a reporter plasmid containing a PPRE upstream of a luciferase or β -galactosidase gene.
- Compound Treatment:
 - Plate the transfected cells in a multi-well plate.

- Treat the cells with varying concentrations of **CAY10506** or a vehicle control. A known PPAR γ agonist (e.g., rosiglitazone) should be used as a positive control.
- Incubate for 24-48 hours.
- Reporter Gene Assay:
 - Lyse the cells and measure the activity of the reporter enzyme (luciferase or β -galactosidase) according to the manufacturer's instructions.
 - Normalize the reporter activity to total protein concentration or to the activity of a co-transfected control plasmid (e.g., Renilla luciferase).
- Data Analysis:
 - Plot the normalized reporter activity against the logarithm of the **CAY10506** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.



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Transactivation Assay Workflow

Adipocyte Differentiation Assay

This assay assesses the ability of **CAY10506** to induce the differentiation of preadipocytes into mature adipocytes.

Methodology:

- Cell Culture:
 - Culture a preadipocyte cell line (e.g., 3T3-L1, SGBS) to confluence in growth medium.
- Differentiation Induction:
 - Replace the growth medium with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) and varying concentrations of **CAY10506** or vehicle control.
 - Incubate for 2-3 days.
- Adipocyte Maturation:
 - Replace the differentiation medium with a maturation medium containing insulin and **CAY10506**.
 - Replenish the maturation medium every 2-3 days for a total of 8-14 days.
- Staining and Visualization:
 - Fix the cells with formalin.
 - Stain the intracellular lipid droplets with Oil Red O.
 - Visualize and quantify the extent of adipogenesis by microscopy.
- Quantitative Analysis (Optional):
 - Extract the Oil Red O stain from the cells using isopropanol.

- Measure the absorbance of the extracted dye at a specific wavelength (e.g., 520 nm) to quantify lipid accumulation.

Gene Expression Analysis (qPCR)

This method is used to quantify the expression of known PPAR γ target genes in response to **CAY10506** treatment.

Methodology:

- Cell Treatment:
 - Treat a relevant cell line (e.g., adipocytes, macrophages) with **CAY10506** or vehicle control for a specified time.
- RNA Extraction and cDNA Synthesis:
 - Isolate total RNA from the cells using a suitable method.
 - Reverse transcribe the RNA into complementary DNA (cDNA).
- Quantitative PCR (qPCR):
 - Perform qPCR using primers specific for PPAR γ target genes (e.g., FABP4, CD36, LPL) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
 - Use a SYBR Green or probe-based detection method.
- Data Analysis:
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method.
 - Compare the fold change in gene expression between **CAY10506**-treated and vehicle-treated cells.

Conclusion

CAY10506 is a valuable research tool for investigating the physiological and pathophysiological roles of PPAR γ . Its agonistic activity makes it a potential candidate for further investigation in

the context of metabolic diseases and other PPAR γ -related disorders. The experimental protocols provided in this guide offer a framework for characterizing the biological activity of **CAY10506** and elucidating its mechanism of action. Researchers are advised to consult the primary literature for more specific details and to optimize protocols for their experimental systems.

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